3-Bromo-1-methylpyrrolidine hydrobromide
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Overview
Description
3-Bromo-1-methylpyrrolidine hydrobromide is a chemical compound with the molecular formula C5H11Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylpyrrolidine hydrobromide typically involves the bromination of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with bromine in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve the use of more efficient and environmentally friendly methods. For example, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can increase the yield and selectivity of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylpyrrolidine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylpyrrolidine hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylpyrrolidine
- 3-Bromopyrrolidine hydrobromide
- 1-Boc-3-bromopyrrolidine
- 4-Bromopiperidine hydrobromide
Uniqueness
3-Bromo-1-methylpyrrolidine hydrobromide is unique due to its specific bromination pattern and the presence of a methyl group on the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other brominated pyrrolidines and piperidines .
Properties
CAS No. |
17402-92-5 |
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Molecular Formula |
C5H11Br2N |
Molecular Weight |
244.96 g/mol |
IUPAC Name |
3-bromo-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H |
InChI Key |
ZMWVSTHWVNFSKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)Br.Br |
Origin of Product |
United States |
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